molecular formula C11H22O6 B10777618 (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol

(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol

Cat. No.: B10777618
M. Wt: 250.29 g/mol
InChI Key: RYIWDDCNJPSPRA-HHKYUTTNSA-N
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Description

(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol is a chemical compound with a complex structure that includes multiple hydroxyl groups and a pentoxy group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry. One common method involves the use of a starting material such as a protected sugar derivative, which undergoes a series of reactions including protection, deprotection, and functional group transformations to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.

Scientific Research Applications

(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of carbohydrate metabolism and enzyme interactions.

    Industry: The compound can be used in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism by which (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in carbohydrate metabolism, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sugar derivatives and polyhydroxylated molecules such as:

  • (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
  • (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-ethoxyoxane-3,4,5-triol

Uniqueness

What sets (2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol apart is its specific stereochemistry and the presence of the pentoxy group, which can impart unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H22O6

Molecular Weight

250.29 g/mol

IUPAC Name

(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol

InChI

InChI=1S/C11H22O6/c1-2-3-4-5-16-11-10(15)9(14)8(13)7(6-12)17-11/h7-15H,2-6H2,1H3/t7-,8-,9+,10-,11-/m0/s1

InChI Key

RYIWDDCNJPSPRA-HHKYUTTNSA-N

Isomeric SMILES

CCCCCO[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O

Canonical SMILES

CCCCCOC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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